

# Spectroscopic Profile of 4'-Methylvalerophenone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4'-Methylvalerophenone

Cat. No.: B155563

[Get Quote](#)

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the aromatic ketone, **4'-Methylvalerophenone**.

This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Methylvalerophenone** (CAS No. 1671-77-8), a compound of interest to researchers in organic synthesis, medicinal chemistry, and drug development. The following sections present detailed experimental protocols for acquiring  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra, followed by a summary of the key data in structured tables for ease of reference and comparison.

## Spectroscopic Data Summary

The empirical formula for **4'-Methylvalerophenone** is  $\text{C}_{12}\text{H}_{16}\text{O}$ , with a molecular weight of 176.25 g/mol. The structure, confirmed by the subsequent spectroscopic data, is 1-(4-methylphenyl)pentan-1-one.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data for 4'-Methylvalerophenone

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	Aromatic protons (ortho to carbonyl)
~7.25	Doublet	2H	Aromatic protons (meta to carbonyl)
~2.90	Triplet	2H	-CH <sub>2</sub> - adjacent to carbonyl
~2.40	Singlet	3H	Aromatic -CH <sub>3</sub>
~1.65	Multiplet	2H	-CH <sub>2</sub> -
~1.35	Multiplet	2H	-CH <sub>2</sub> -
~0.90	Triplet	3H	Terminal -CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 4'-Methylvalerophenone**

Chemical Shift (ppm)	Assignment
~200	C=O (Carbonyl)
~143	Aromatic C (quaternary, attached to methyl)
~134	Aromatic C (quaternary, attached to carbonyl)
~129	Aromatic CH (meta to carbonyl)
~128	Aromatic CH (ortho to carbonyl)
~38	-CH <sub>2</sub> - adjacent to carbonyl
~27	-CH <sub>2</sub> -
~22	-CH <sub>2</sub> -
~21	Aromatic -CH <sub>3</sub>
~14	Terminal -CH <sub>3</sub>

**Table 3: IR Spectroscopic Data for 4'-Methylvalerophenone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1680	Strong	C=O (Aryl ketone) stretch
~1605	Medium	Aromatic C=C stretch
~1465	Medium	-CH <sub>2</sub> - bend
~1375	Medium	-CH <sub>3</sub> bend
~815	Strong	1,4-Disubstituted (p-substituted) benzene C-H bend

**Table 4: Mass Spectrometry Data for 4'-Methylvalerophenone**

m/z	Relative Intensity (%)	Assignment
176	~25	[M] <sup>+</sup> (Molecular ion)
134	~20	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
119	100	[CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup> (Base Peak)
91	~40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

- Sample Preparation: Approximately 10-20 mg of **4'-Methylvalerophenone** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon. Key parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra. For the  $^{13}\text{C}$  spectrum in  $\text{CDCl}_3$ , the solvent peak at 77.16 ppm can also be used as a secondary reference.

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded on an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- Sample Preparation: As **4'-Methylvalerophenone** is a low-melting solid or oil at room temperature, it can be analyzed as a neat liquid. A small drop of the sample is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 or 32 scans are co-added at a resolution of  $4 \text{ cm}^{-1}$  over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers ( $\text{cm}^{-1}$ ).

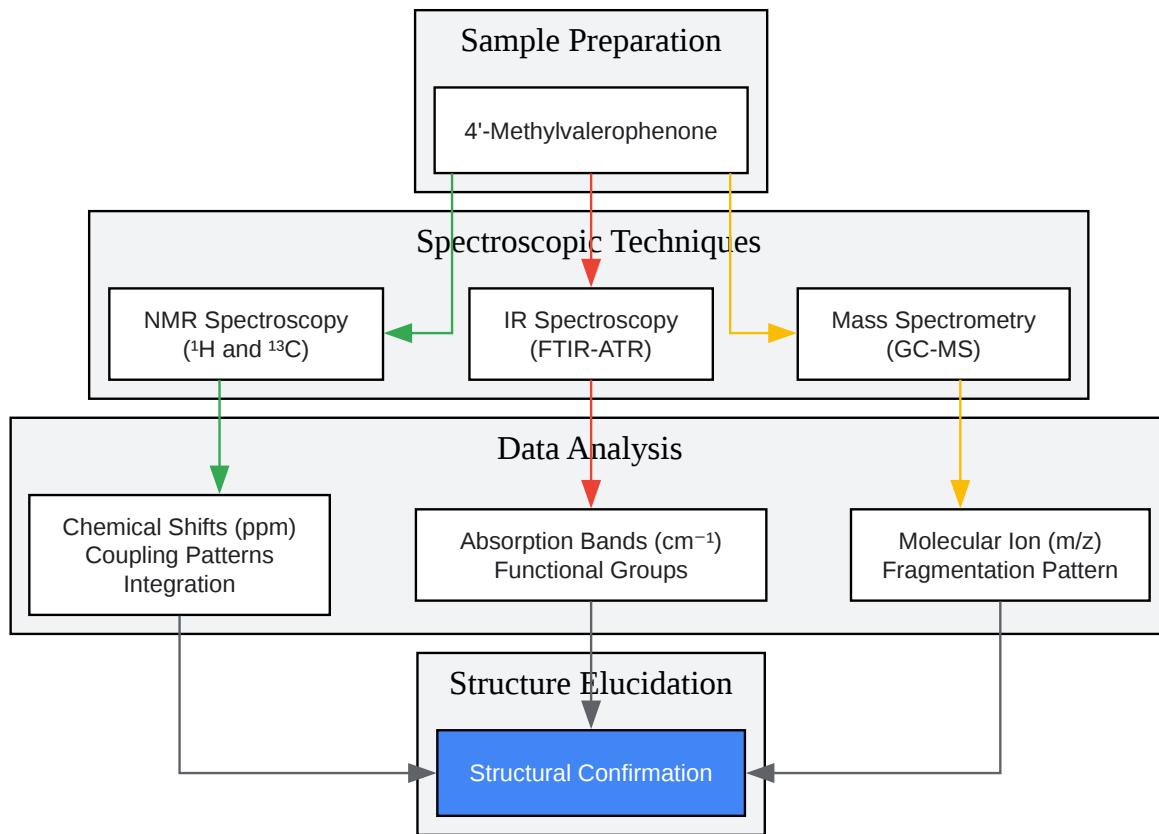
## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the mass-to-charge ratio of the molecular ion and its fragments.

- Sample Preparation: A dilute solution of **4'-Methylvalerophenone** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- GC Separation: 1  $\mu$ L of the sample solution is injected into a GC equipped with a capillary column (e.g., a 30 m x 0.25 mm HP-5ms column). The injector temperature is typically set to 250°C. The oven temperature program might start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min. Helium is used as the carrier gas.
- MS Analysis: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
- Data Processing: The resulting mass spectrum shows the relative abundance of different fragments plotted against their mass-to-charge ratio (m/z). The molecular ion peak and the major fragment ions are identified.

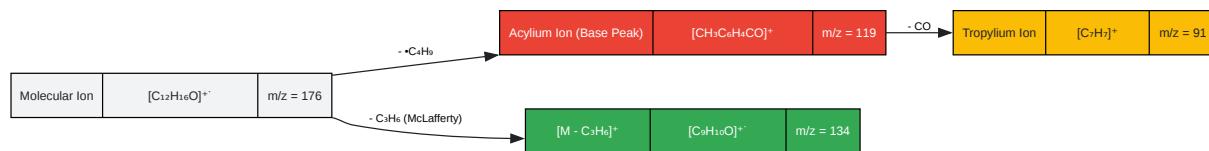
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **4'-Methylvalerophenone**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4'-Methylvalerophenone**.



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways of **4'-Methylvalerophenone** in Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of 4'-Methylvalerophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155563#spectroscopic-data-for-4-methylvalerophenone-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)